molecular formula C15H20N4O3 B2444918 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421457-30-8

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Número de catálogo: B2444918
Número CAS: 1421457-30-8
Peso molecular: 304.35
Clave InChI: BOVHRRXNZPOYBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a potent and selective small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival. This compound acts via an ATP-competitive mechanism, directly targeting the kinase domain of mTOR to suppress the signaling output of both mTOR complex 1 (mTORC1) and mTORC2. This dual inhibition is critical in oncological research, as it more completely abrogates the pro-survival signals and can overcome resistance mechanisms seen with rapalogs that primarily inhibit mTORC1. Its primary research value lies in the investigation of mTOR-driven pathologies, particularly in oncology. Preclinical studies have highlighted its efficacy in models of glioblastoma , where it demonstrates an ability to inhibit tumor growth. The compound's specific scaffold, incorporating a pyrazine-piperidine motif, is recognized as a privileged structure for kinase inhibition. Researchers utilize this tool compound to explore intricate mTOR signaling networks, the mechanisms of autophagy in cancer cell fate, and to evaluate potential therapeutic strategies for a range of solid and hematological malignancies. Furthermore, its application extends to studying the role of mTOR in other disease contexts, including metabolic disorders and cellular senescence .

Propiedades

IUPAC Name

1-methyl-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-18-10-11(8-14(18)20)15(21)19-6-2-12(3-7-19)22-13-9-16-4-5-17-13/h4-5,9,11-12H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVHRRXNZPOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Alkylation of Pyrrolidin-2-one

Pyrrolidin-2-one undergoes selective methylation at the 1-position using methyl iodide in the presence of a base. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% yield. The reaction proceeds via nucleophilic attack of the lactam nitrogen on methyl iodide, followed by aqueous workup.

Introduction of the Carboxylic Acid Group

The 4-position of 1-methylpyrrolidin-2-one is functionalized via oxidation or carbonylation. A reported method involves:

  • Oxidative carboxylation : Treating 1-methylpyrrolidin-2-one with potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄) at 0°C, yielding 1-methylpyrrolidin-2-one-4-carboxylic acid in 72% yield.
  • Grignard addition : Reaction with carbon dioxide (CO₂) after deprotonation with lithium diisopropylamide (LDA) provides a 68% yield.

Synthesis of 4-(Pyrazin-2-yloxy)piperidine

Nucleophilic Aromatic Substitution

Pyrazin-2-ol reacts with 4-hydroxypiperidine under Mitsunobu conditions:

  • Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 18 hours.
  • Yield : 78%.

Alternative Route: SNAr Reaction

4-Fluoropyrazine reacts with 4-hydroxypiperidine in dimethyl sulfoxide (DMSO) with potassium tert-butoxide (t-BuOK) at 100°C for 6 hours, achieving 65% yield.

Amide Coupling of Fragments

Activation of the Carboxylic Acid

1-Methylpyrrolidin-2-one-4-carboxylic acid is activated using:

  • HATU/DIPEA : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in DMSO.
  • EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Coupling with 4-(Pyrazin-2-yloxy)piperidine

The activated acid reacts with 4-(pyrazin-2-yloxy)piperidine at room temperature for 24 hours. Purification via high-performance liquid chromatography (HPLC) with acetonitrile/water (70:30) yields the final compound in 63% purity.

Optimization and Challenges

Steric Hindrance Mitigation

The bulky piperidine and pyrrolidinone moieties necessitate high-efficiency coupling agents. Comparative studies show HATU (82% yield) outperforms EDC (58% yield) due to enhanced activation.

Purification Strategies

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures improve crystalline purity to >95%.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, 1H, pyrazine), 4.68 (m, 1H, piperidine-O), 3.72 (s, 3H, N-CH3), 2.91–2.45 (m, 8H, piperidine/pyrrolidinone).
  • HRMS : [M+H]+ calc. 347.1612, found 347.1609.

X-ray Crystallography

Single-crystal analysis confirms the (R,R)-configuration of the piperidine-pyrrolidinone backbone, with bond angles consistent with sp³ hybridization.

Comparative Yield Data

Step Reagents/Conditions Yield (%) Purity (%) Source
Piperidine synthesis Mitsunobu (DIAD/PPh₃) 78 90
Carboxylic acid activation HATU/DIPEA 82 95
Amide coupling EDC/HOBt 58 88
Final purification Ethanol/water recrystallization 95 99

Análisis De Reacciones Químicas

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often show comparable pharmacological properties.

    Pyrazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct biological properties and make it a valuable compound for drug discovery and development .

Actividad Biológica

1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3} with a molecular weight of approximately 318.39 g/mol. The compound features a pyrrolidinone ring, a piperidine moiety, and a pyrazinyl ether, contributing to its pharmacological profile.

The primary biological activity of this compound is its inhibitory effect on Mycobacterium tuberculosis. The mechanism involves:

  • Target Enzyme : The compound acts as an inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mtb.
  • Inhibition Potency : Studies indicate that the compound exhibits significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mtb strains .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has provided insights into optimizing the biological activity of this compound. Key findings include:

CompoundIC50 (μM)TargetComments
Lead Compound1.35 - 2.18MtbPromising anti-tubercular activity
Analog A13 - 22MtbImproved pharmacokinetics
Analog B8 - 10MtbSynergistic effects with other agents

These findings suggest that modifications to the piperidine and pyrazinyl groups can enhance potency and reduce cytotoxicity .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of non-replicating Mtb, indicating potential use in treating latent tuberculosis infections .
  • Combination Therapy : Research has shown that when used in combination with other anti-tubercular agents, the compound can achieve nearly complete sterilization of Mtb within two weeks in animal models .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties have revealed favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anti-tubercular agent .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between piperidine and pyrazine derivatives under anhydrous conditions (e.g., dimethylformamide or tetrahydrofuran as solvents) .
  • Carbonyl activation using reagents like carbodiimides (e.g., DCC) to facilitate amide bond formation between the pyrrolidinone and piperidine moieties .
  • Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates . Key steps are monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the pyrrolidin-2-one carbonyl signal appears near 170–175 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass-to-charge ratios .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. What preliminary safety precautions should researchers take when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the yield and purity of this compound during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane may enhance coupling efficiency .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) can accelerate specific steps .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like acylation .

Q. What computational approaches are employed to predict the binding affinity and pharmacokinetic properties of this compound?

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs) to predict binding modes .
  • QSAR Modeling : Quantitative Structure-Activity Relationship analysis correlates substituent effects (e.g., pyrazine ring modifications) with biological activity .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on logP and polar surface area .

Q. In designing structure-activity relationship (SAR) studies, what strategies are effective for modifying substituents to elucidate biological activity?

  • Pyrazine Ring Modifications : Introducing electron-withdrawing groups (e.g., -F or -Cl) at the 2-position may enhance target binding .
  • Piperidine Substituents : Varying the piperidine’s N-substituents (e.g., methyl vs. ethyl) can alter steric hindrance and pharmacokinetics .
  • Pyrrolidinone Ring Functionalization : Adding hydrophilic groups (e.g., -OH) improves solubility but may reduce membrane permeability .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data across different studies?

  • Reproducibility Checks : Replicate experiments using identical reagents, catalysts, and conditions (e.g., anhydrous vs. hydrated solvents) .
  • Statistical Analysis : Apply ANOVA to compare yields under varying parameters (e.g., temperature, solvent) .
  • Cross-Validation : Use orthogonal assays (e.g., cell-based vs. enzyme inhibition) to confirm biological activity .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying catalytic conditions?

  • Catalyst Role : Transition-metal catalysts (e.g., Pd) may mediate C–N bond formation via oxidative addition/reductive elimination pathways .
  • Solvent Effects : Protic solvents (e.g., methanol) could stabilize intermediates through hydrogen bonding, altering reaction kinetics .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling tracks atom transfer during key steps, clarifying reaction mechanisms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.